3-Methylimidazolidin-4-one
Description
Historical Development and Significance within Heterocyclic Chemistry
The imidazolidinone core is a prominent structural motif found in numerous natural products and biologically active molecules. acs.org The development of synthetic methodologies to access substituted imidazolidinones has been a subject of considerable interest. While the broader history of imidazolidinones dates back further, the specific focus on derivatives like 3-Methylimidazolidin-4-one has been driven by their application in asymmetric organocatalysis. walisongo.ac.idethz.ch The pioneering work in this area demonstrated the utility of chiral imidazolidinones, often derived from amino acids, in catalyzing a variety of enantioselective transformations. walisongo.ac.id These developments have cemented the importance of the imidazolidinone framework within heterocyclic chemistry, showcasing its versatility and tunability for specific catalytic applications.
The synthesis of the basic this compound structure and its derivatives can be achieved through various routes. A common approach involves the condensation of an α-amino amide with a carbonyl compound. strath.ac.uk For instance, the reaction of an appropriate N-methylated amino acid derivative with an aldehyde or ketone can yield the corresponding imidazolidinone. strath.ac.uk The significance of these synthetic routes lies in their ability to introduce diverse substituents onto the imidazolidinone ring, thereby modulating the steric and electronic properties of the molecule for specific research applications.
Overview of Imidazolidinone Derivatives in Advanced Organic Synthesis
Imidazolidinone derivatives have become indispensable tools in advanced organic synthesis, primarily due to their role as organocatalysts. walisongo.ac.idmdpi.com These catalysts operate through the formation of transient iminium or enamine intermediates with carbonyl substrates. walisongo.ac.id This mode of activation allows for a wide range of transformations, including cycloadditions, conjugate additions, and α-functionalizations of aldehydes and ketones. strath.ac.uk
The effectiveness of imidazolidinone catalysts is often attributed to the chiral environment created by the substituents on the heterocyclic ring. For example, the well-known MacMillan catalysts, which are derivatives of imidazolidinone, utilize a chiral scaffold to control the stereochemical outcome of reactions with high enantioselectivity. strath.ac.uknih.govcymitquimica.com The presence of the N-methyl group, as in this compound derivatives, can influence the catalyst's solubility, stability, and conformational properties, which in turn affect its catalytic activity and selectivity. ethz.ch The ability to systematically modify the imidazolidinone structure has allowed for the development of a broad portfolio of catalysts tailored for specific synthetic challenges. strath.ac.ukrsc.org
Scope and Research Focus of the Outline
This article will strictly focus on the chemical compound this compound and its immediate, structurally relevant derivatives. The subsequent sections will provide a detailed examination of its physicochemical properties, spectroscopic data, and established synthesis methods. The primary objective is to present a comprehensive and scientifically accurate resource based on documented research findings. The discussion will be confined to the chemical nature and synthesis of these compounds, without delving into dosage, administration, or safety profiles. The content is structured to provide a clear and concise overview for researchers and students interested in the fundamental chemistry of this important heterocyclic compound.
Physicochemical Properties of this compound Derivatives
The following table summarizes key physicochemical properties for selected this compound derivatives based on available data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| (2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one | C₁₅H₂₂N₂O | 246.35 nih.gov | - | - |
| (S)-2-tert-butyl-3-methylimidazolidin-4-one | C₈H₁₆N₂O | 156.23 nih.gov | White Solid strath.ac.uk | 178–181 strath.ac.uk |
| 2,2,3-trimethylimidazolidin-4-one hydrochloride | C₆H₁₃ClN₂O | - | - | - |
Data sourced from referenced literature. Dashes indicate data not found in the provided search results.
Spectroscopic Data of this compound Derivatives
Spectroscopic data is crucial for the identification and characterization of chemical compounds. Below is a table detailing some of the reported spectroscopic information for derivatives of this compound.
| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (νₘₐₓ, cm⁻¹) |
| (2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one | 7.24–7.14 (5H, m, ArH), 3.72 (1H, dd, J 6.8 and 4.5, COCH), 3.07 (1H, dd, J 14.2 and 4.5, CH₂), 2.94 (1H, dd, J 14.2 and 6.8, CH₂), 2.85 (3H, s, NCH₃), 1.64 (1H, s, NH), 0.77 (9H, s, CCH₃) strath.ac.uk | 175.2 (C), 137.9 (C), 129.6 (CH), 128.5 (CH), 126.6 (CH), 82.5 (CH), 59.4 (CH), 38.3 (CH₂), 35.0 (C), 30.7 (CH₃), 25.3 (CH₃) strath.ac.uk | 3318, 2975, 1682, 1428, 1400, 1148, 1090, 748, 702 strath.ac.uk |
| (S)-2-tert-butyl-3-methylimidazolidin-4-one | 4.05 (1H, s, CH), 3.35 (1H, bs, NH), 3.21 (2H, s, CH₂), 2.82 (3H, s, NCH₃), 0.89 (9H, s, CCH₃) strath.ac.uk | 174.6 (C), 84.5 (CH), 49.2 (CH₂), 37.8 (C), 31.1 (CH₃), 25.9 (CH₃) strath.ac.uk | 3339, 2957, 1694, 1483, 1432, 1400, 1322, 1260 strath.ac.uk |
| 2,2,3-trimethylimidazolidin-4-one hydrochloride | - | - | - |
Data sourced from referenced literature. Dashes indicate data not found in the provided search results. The specific solvent for NMR data is provided in the source. strath.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylimidazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-6-3-5-2-4(6)7/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTDBXBAFSXFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131213-45-1 | |
| Record name | 3-methylimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methylimidazolidin 4 One Scaffolds
Classical and Conventional Routes to Imidazolidinone Core Structures
Conventional methods for synthesizing the imidazolidin-4-one (B167674) ring system often rely on the condensation and cyclization of linear precursors that contain the necessary atoms to form the five-membered ring. These foundational approaches are valued for their reliability and use of readily available starting materials.
Synthesis from α-Amino Acids and Derivatives
One of the most direct and widely used methods for constructing imidazolidin-4-one scaffolds involves the cyclization of α-amino acid derivatives. This strategy leverages the inherent stereochemistry of natural or synthetic α-amino acids to produce chiral products. The general process involves the condensation of an N-methylated α-amino amide with an aldehyde or ketone. clockss.org
The reaction sequence typically begins with an α-amino acid, which is first converted to its corresponding N-methylated amino amide. This intermediate possesses the two nitrogen nucleophiles required for ring formation. Subsequent reaction with a carbonyl compound, such as an aldehyde or ketone, in the presence of an acid catalyst or under reflux conditions, leads to the formation of the 3-methylimidazolidin-4-one ring through a double condensation-cyclization process. strath.ac.uk The choice of the starting amino acid and the carbonyl compound dictates the substituents at the C5 and C2 positions of the resulting heterocycle, respectively.
For instance, the reaction of an N-methylamino amide with an aldehyde proceeds via the formation of an initial hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the final imidazolidin-4-one product.
Table 1: Examples of Imidazolidin-4-one Synthesis from Amino Amide Derivatives
| α-Amino Acid Precursor | Carbonyl Compound | Catalyst/Conditions | Resulting Imidazolidin-4-one |
|---|---|---|---|
| N-Methylphenylalaninamide | Pivaldehyde | Ytterbium trifluoromethanesulfonate, Reflux | (5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one |
| N-Methylalaninamide | Pivaldehyde | Ytterbium trifluoromethanesulfonate, Reflux | (5S)-5-Methyl-2-tert-butyl-3-methylimidazolidin-4-one |
This table presents illustrative examples of the synthesis of this compound derivatives from α-amino acid precursors and carbonyl compounds.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer an efficient pathway to complex molecules like imidazolidin-4-ones. The Ugi three-component reaction (Ugi-3CR) is a notable example applied to the synthesis of these heterocycles.
In this approach, an amine (such as methylamine), an aldehyde, and an isocyanide are combined. The initial reaction between the amine and aldehyde forms an imine, which is then attacked by the isocyanide nucleophile and a carboxylate (or other nucleophilic component) to form an α-acylamino amide intermediate. When a convertible isocyanide is used, or through post-MCR modification, this intermediate can be cyclized to form the imidazolidin-4-one ring. A recent development involves an oxidative radical cyclization of Ugi-3CR products to rapidly generate highly substituted imidazolidinones. organic-chemistry.org
This method is highly valued for its atom economy and ability to generate diverse libraries of compounds by simply varying the starting components.
Enantioselective and Diastereoselective Synthesis of Chiral this compound
The utility of 3-methylimidazolidin-4-ones, particularly in organocatalysis, often depends on their specific stereochemistry. Therefore, developing synthetic methods that control the formation of chiral centers is of paramount importance.
Control of Stereochemistry in Ring Formation
Stereochemical control during the formation of the imidazolidin-4-one ring is typically achieved by starting with an enantiomerically pure α-amino acid derivative. strath.ac.uk The stereocenter at the α-carbon of the amino acid (which becomes the C5 position of the heterocycle) directs the stereochemical outcome of the cyclization reaction.
When a chiral N-methylamino amide reacts with an aldehyde, two new stereocenters can potentially be formed at the C2 position. The facial selectivity of the nucleophilic attack of the secondary amine onto the intermediate iminium ion determines the configuration at C2. The inherent chirality at C5, originating from the amino acid, influences this process, often leading to a preferential formation of one diastereomer over the other. The steric bulk of the substituents on the amino acid side chain (R¹) and the aldehyde (R²) plays a crucial role in directing this diastereoselectivity. acs.org For example, bulky groups on both the aldehyde and the amino acid side chain can create a well-defined conformational preference in the transition state, leading to high levels of diastereoselectivity. acs.org
Endocyclic stereocenters (those within the forming ring) generally provide good to excellent levels of stereocontrol during ring formation. nih.gov
Preparation of Specific Stereoisomers and Analogs
The synthesis of specific stereoisomers of this compound is fundamental for applications in asymmetric catalysis. The widely used MacMillan catalysts are prime examples, existing as specific enantiomers derived from L- or D-amino acids. strath.ac.uk
For example, (2S, 5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one is synthesized from D-phenylalanine. The process involves N-methylation, amidation, and subsequent cyclization with pivaldehyde. The corresponding (2R, 5R) enantiomer is similarly prepared from L-phenylalanine.
In some cases, the initial cyclization may yield a mixture of diastereomers (e.g., cis and trans isomers with respect to the substituents at C2 and C5). These diastereomers can often be separated by chromatography. Furthermore, it is possible to isomerize the less stable diastereomer to the more stable one. For instance, the trans-isomer of 5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one can be isomerized to the cis-isomer by refluxing in chloroform with a Lewis acid catalyst like ytterbium trifluoromethanesulfonate. strath.ac.uk
Table 2: Synthesis of Specific Stereoisomers
| Starting Amino Acid | Stereochemistry | Key Reagent | Product Stereoisomer | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| L-Phenylalanine | S | Pivaldehyde | (2R, 5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | Typically favors trans |
| D-Phenylalanine | R | Pivaldehyde | (2S, 5R)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | Typically favors trans |
This table illustrates the preparation of specific stereoisomers of this compound, highlighting the role of the starting chiral amino acid in defining the final product's stereochemistry.
Advanced Synthetic Strategies
Beyond classical cyclization and multicomponent reactions, advanced synthetic strategies have been developed to access imidazolidin-4-one scaffolds, often providing novel substitution patterns or improved efficiency.
One such advanced method is a redox-annulation approach. acs.org This strategy involves the reaction of α-ketoamides with cyclic secondary amines. The reaction proceeds through a redox-neutral pathway that features the concurrent N-alkylation and the formation of a C-N bond at the α-position of the amine, leading to the construction of polycyclic imidazolidinone derivatives in good yields. acs.org These transformations can be significantly accelerated by catalytic amounts of benzoic acid. acs.org
Another modern approach involves palladium-catalyzed cyclizations. For instance, aza-Heck type reactions can be employed to construct the imidazolidinone ring. nih.gov This process allows for the cyclization of N-phenoxy ureas onto pendant alkenes, providing access to unsaturated imidazolidinones. nih.gov Such methods expand the scope of accessible structures beyond those available from traditional amino acid-based routes.
Furthermore, ring expansion reactions offer an alternative route. For example, certain 1,2-diazetidin-3-ones have been shown to undergo rapid ring expansion upon treatment with a strong base like lithium diisopropylamide (LDA) to yield imidazolidin-4-ones. clockss.org Photochemical ring contractions of larger heterocycles, such as dihydropyrazinones, have also been reported to produce imidazolidin-4-ones, although the practical scope may be limited. clockss.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.govajrconline.orgijnrd.org This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. nih.govresearchgate.net The primary benefits of MAOS include drastically reduced reaction times, often from hours to minutes, improved product yields, and enhanced purity. ajrconline.orgresearchgate.netsciforum.net
In the context of heterocyclic synthesis, microwave irradiation has been successfully applied to construct various scaffolds, including thiazolidin-4-ones and other imidazolidinone derivatives. researchgate.netnih.goveurekaselect.comresearchgate.net For instance, a fast and efficient method for synthesizing imidazolidinone derivatives involves the cycloaddition of glycine on Schiff's bases, catalyzed by indium(III) chloride under microwave irradiation. researchgate.net This approach aligns with the principles of green chemistry by providing an environmentally benign protocol with easier workup and better selectivity. ijnrd.orgresearchgate.net
While specific protocols exclusively for this compound are not extensively detailed in the provided literature, the general principles of MAOS are directly applicable. The synthesis would typically involve the condensation of N-methylethylenediamine with a suitable carbonyl compound or a related cyclization reaction. The use of microwave energy would be expected to significantly enhance the efficiency of these transformations.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Feature | Microwave-Assisted Synthesis (MAOS) | Conventional Heating |
|---|---|---|
| Heating Mechanism | Dielectric heating (direct interaction with molecules) nih.gov | Conduction and convection (external heat source) nih.gov |
| Reaction Time | Significantly shorter (minutes) ajrconline.org | Longer (hours to days) sciforum.net |
| Energy Efficiency | High | Low |
| Yields | Often higher and with better purity nih.govresearchgate.net | Variable, may require more purification |
| Environmental Impact | Greener, often solvent-free or reduced solvent ijnrd.orgresearchgate.net | Higher solvent consumption |
Synthesis of Imidazolidinone-Based Ionic Liquids and Immobilized Forms
Ionic liquids (ILs) are salts with melting points below 100°C, often lauded as "designer solvents" due to their tunable properties and low vapor pressure. frontiersin.orgmdpi.com Imidazolidinone scaffolds can be incorporated into the structure of ILs, creating chiral or functionalized materials for various applications, including catalysis. nih.govecnu.edu.cn
The synthesis of imidazolidinone-based ionic liquids typically involves a multi-step process. A common route includes the quaternization of a nitrogen atom within the heterocyclic structure, followed by anion exchange (metathesis). nih.govrsc.orgrsc.org For example, 1,2,3-triazolium-tethered imidazolidinones can be synthesized and subsequently methylated or butylated to form the corresponding ionic liquids. nih.gov The choice of anion (e.g., NTf₂⁻, BF₄⁻) is crucial as it influences the physical properties of the resulting IL, such as its melting point and solubility. nih.govrsc.org
Furthermore, these ionic liquids can be immobilized on solid supports like silica, graphene oxide, or magnetic nanoparticles. mdpi.comrsc.org Immobilization combines the unique properties of the ionic liquid with the advantages of a heterogeneous system, such as easy separation and recyclability of the catalyst. mdpi.comrsc.org This process typically involves covalently grafting the ionic liquid moiety onto the support material. rsc.org
Derivatization and Functionalization Strategies
The versatility of the this compound scaffold lies in its potential for derivatization, allowing for the introduction of various functional groups to modulate its chemical and physical properties.
Introduction of Substituents at Specific Ring Positions
The imidazolidin-4-one ring offers several positions for substitution, enabling the synthesis of a diverse library of compounds. The introduction of substituents can be achieved either during the initial ring synthesis or through post-synthetic modification.
N-1 Position : The nitrogen at position 1 can be functionalized. For instance, in the synthesis of biocidal N-halamine compounds based on 2,2,5,5-tetramethylimidazolidin-4-one (a related scaffold), halogenation occurs, and the halogen can migrate from the N-3 to the more thermodynamically stable N-1 position. nih.gov
C-2 and C-5 Positions : These carbon atoms are common sites for introducing diversity. The synthesis of highly substituted imidazolidines often involves the condensation of N,N'-disubstituted ethylenediamines with various aldehydes, which determines the substituent at the C-2 position. nih.gov
N-3 Position : The methyl group in this compound is an example of substitution at this position.
Chiral derivatization reagents bearing the 4-imidazolidinone core have been developed for analytical applications. nih.govnih.govresearchgate.net The synthesis of these reagents involves creating complex substituents attached to the core, demonstrating the feasibility of introducing elaborate functional groups at specific positions on the ring. nih.govresearchgate.net
Post-Synthetic Modifications and Scaffold Diversification
Post-synthetic modification (PSM) is a powerful strategy for functionalizing a pre-formed molecular scaffold without altering its core structure. nih.govrsc.orgrsc.org This approach is widely used in materials science, particularly with metal-organic frameworks (MOFs), where imidazole-containing linkers can be modified after the framework has been assembled. nih.govrsc.org For example, an imidazole group within a MOF can be quaternized with methyl iodide to create an imidazolium salt, thereby introducing ionic functionality into the material. nih.govrsc.org This principle can be applied to discrete this compound molecules to introduce new functional groups or change their properties.
Scaffold diversification, or "scaffold hopping," involves more significant structural changes to create novel core structures while retaining key pharmacophoric features. nih.gov While not a direct modification of the this compound ring, the principles can inspire the design of new synthetic targets. Ring transformation reactions, such as the conversion of aziridines to imidazolidin-4-ones, represent another route to scaffold diversification, providing alternative synthetic pathways to these heterocyclic systems. researchgate.net
Table 2: Summary of Functionalization Strategies
| Strategy | Description | Example Application |
|---|---|---|
| Direct Substitution | Introducing functional groups during the primary synthesis. | Condensation of N-methylethylenediamine with substituted aldehydes to vary the C-2 position. |
| Post-Synthetic Modification (PSM) | Chemical modification of a pre-formed scaffold. nih.govrsc.org | Halogenation of the imidazolidinone ring at the N-1 or N-3 position. nih.gov |
| Scaffold Hopping | Redesigning the core molecular moiety while keeping key pendant groups constant. nih.gov | Designing novel heterocyclic systems with similar biological activities. |
| Ring Transformation | Converting one heterocyclic system into another. | Synthesis of imidazolidin-4-ones from aziridine precursors. researchgate.net |
Elucidation of Chemical Reactivity and Reaction Mechanisms
Fundamental Reactivity Patterns of the 3-Methylimidazolidin-4-one Moiety
The unique arrangement of atoms within the this compound ring dictates its behavior as both an electron-pair donor and acceptor, enabling a range of chemical transformations.
The reactivity of the this compound scaffold can be understood by identifying its inherent nucleophilic and electrophilic centers. The nitrogen atom at the 1-position (N1) possesses a lone pair of electrons and is part of a secondary amine moiety, making it a primary nucleophilic site. This nucleophilicity is crucial for its role in catalysis, where it initiates reactions by attacking electrophilic substrates. Conversely, the carbonyl carbon (C4) is electron-deficient due to the electronegativity of the adjacent oxygen atom, rendering it an electrophilic center susceptible to attack by nucleophiles. Molecules containing the uracil (B121893) scaffold, which share some structural similarities, can also exhibit both nucleophilic and electrophilic properties. researchgate.netresearchcommons.org
| Atom/Center | Chemical Character | Role in Reactions |
|---|---|---|
| N1-H Nitrogen | Nucleophilic | Initiates catalytic cycles via attack on electrophiles (e.g., carbonyls). |
| C4 Carbonyl Carbon | Electrophilic | Site for nucleophilic attack, leading to ring-opening or addition reactions. |
| C2 Methylene (B1212753) Carbon | Potentially Electrophilic | Can become electrophilic upon formation of an iminium ion. |
| N3 Amide Nitrogen | Weakly Nucleophilic | Lone pair is delocalized into the carbonyl group, reducing its nucleophilicity. |
The cyclic structure of this compound is not inert and can undergo both ring-opening and ring-closing reactions under specific conditions. Ring-opening can be initiated by nucleophilic attack at the electrophilic carbonyl carbon (C4), typically under hydrolytic conditions (acidic or basic), which leads to the cleavage of the amide bond and the formation of an ethylenediamine (B42938) derivative.
Conversely, ring-closing reactions are fundamental to the synthesis of the imidazolidinone core. These reactions often involve the intramolecular cyclization of suitable acyclic precursors, such as N-substituted ethylenediamine derivatives with a carboxylic acid or ester functionality. A powerful and widely used method for forming cyclic structures in organic chemistry is Ring-Closing Metathesis (RCM), which facilitates the synthesis of unsaturated rings of various sizes, from 5- to 30-membered cycles. organic-chemistry.orgwikipedia.org This process, which proceeds through a metallacyclobutane intermediate, is a key strategy for constructing complex cyclic molecules. organic-chemistry.org
Iminium Ion Chemistry and Activation Strategies
The most prominent role of this compound and its derivatives in organocatalysis is their ability to form chiral iminium ions. This mode of activation provides a powerful strategy for enantioselective synthesis.
Iminium ions are generated from the reversible condensation of a secondary amine, such as the N1-H of the imidazolidinone ring, with an aldehyde or a ketone. wikipedia.org This reaction is generally acid-catalyzed and proceeds through a carbinolamine intermediate, which then eliminates a molecule of water to form the C=N double bond of the iminium ion. libretexts.orglibretexts.orgmasterorganicchemistry.com
The stability of the resulting iminium ion is a critical factor in its catalytic efficacy. Stability is influenced by several factors, including:
Conjugation: Iminium ions derived from α,β-unsaturated aldehydes are stabilized by conjugation, which delocalizes the positive charge. Computational studies show that each additional conjugated double bond contributes to a relative stabilization of the iminium ion. nih.govacs.org
Steric Hindrance: Substituents on the imidazolidinone ring, particularly at the C2 and C5 positions, play a crucial role in controlling the geometry and stability of the iminium ion. ethz.ch Bulky substituents can enforce a specific (E)- or (Z)-configuration around the C=N bond, which is essential for dictating the stereochemical outcome of subsequent reactions. ethz.ch For instance, in certain substituted imidazolidinones, the presence of a tert-butyl group ensures an (E)-configuration for the iminium double bond. ethz.ch
| Factor | Effect on Stability | Mechanism |
|---|---|---|
| Extended Conjugation | Increases Stability | Delocalizes the positive charge over a larger π-system. nih.govacs.org |
| Electron-Donating Groups (on substrate) | Increases Stability | Stabilizes the positive charge of the iminium ion. nih.gov |
| Steric Bulk (on catalyst) | Controls Geometry & Stability | Forces a specific, lower-energy stereoisomer (e.g., E-isomer), preventing erosion of stereoselectivity. ethz.ch |
Iminium ion formation is the cornerstone of a major activation strategy in organocatalysis known as LUMO-lowering catalysis. rsc.orgprinceton.edu When an α,β-unsaturated aldehyde condenses with an imidazolidinone catalyst, the resulting positively charged iminium ion is a significantly more potent electrophile than the starting aldehyde. core.ac.uk
This enhanced electrophilicity is due to the lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system. rsc.orgsemanticscholar.org A lower LUMO energy makes the molecule more susceptible to attack by a nucleophile. rsc.org Specifically, it activates the β-position of the unsaturated system towards nucleophilic attack. rsc.org This activation principle is analogous to the role of Lewis acids, which coordinate to a carbonyl oxygen to increase its electrophilicity. core.ac.uk The iminium ion strategy, however, achieves this activation through the formation of a transient covalent bond. princeton.edu This catalytic cycle is completed upon hydrolysis of the resulting iminium intermediate, which releases the product and regenerates the imidazolidinone catalyst. rsc.org
While iminium catalysis is predominantly associated with two-electron (polar) reaction pathways, the reactive intermediates can also participate in single-electron transfer (SET) processes. In this context, the catalytic cycle can be initiated or intercepted by a one-electron oxidation or reduction step. youtube.com
A related activation mode, known as SOMO (Singly Occupied Molecular Orbital) catalysis, involves the one-electron oxidation of an enamine intermediate (formed from the same imidazolidinone catalyst and a saturated aldehyde) to generate a highly electrophilic radical cation. rsc.org While distinct from iminium ion catalysis, it highlights the ability of imidazolidinone-derived intermediates to engage in radical chemistry. In photocatalytic cycles, an excited photocatalyst can engage in a SET event with a substrate or a catalyst-substrate complex. researchgate.net An iminium ion, being electron-deficient, can act as an electron acceptor in a SET process. This opens up pathways for radical-based transformations, expanding the synthetic utility of imidazolidinone catalysts beyond traditional polar reactions.
Mechanistic Investigations through Advanced Computational Chemistry
Computational studies, particularly those employing quantum chemistry methods, have provided a detailed picture of the reaction landscapes involving this compound-based catalysts. These investigations clarify reaction pathways, rationalize observed selectivities, and predict the behavior of new catalyst designs.
Density Functional Theory (DFT) has been extensively applied to elucidate the step-by-step mechanisms of reactions catalyzed by this compound derivatives. These studies model the energies of reactants, intermediates, transition states, and products, allowing for the mapping of the most favorable reaction pathways.
A key area of investigation has been the dual role of these catalysts in promoting reactions through both iminium ion and enamine catalysis. In iminium catalysis, the secondary amine of the catalyst condenses with an α,β-unsaturated aldehyde, forming a chiral iminium ion. This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack. DFT calculations have been used to model this activation and the subsequent reaction, such as in Diels-Alder cycloadditions.
Conversely, in enamine catalysis, the catalyst reacts with a saturated aldehyde to form a nucleophilic enamine. This intermediate, characterized by a high-energy Highest Occupied Molecular Orbital (HOMO), readily attacks electrophiles. DFT studies have confirmed the feasibility of these enamine pathways and have been crucial in understanding cascade reactions where the catalyst participates in both iminium and enamine cycles within a single synthetic operation.
For instance, a DFT investigation into a cascade reaction catalyzed by a (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one derivative confirmed that the reaction proceeds through both iminium and enamine catalytic cycles. The calculations, performed at the B3LYP/6-31G(d) level, identified the key transition states and determined that the enantioselectivity is controlled by the C-C bond-forming step in the iminium-catalyzed part and the C-Cl bond formation in the enamine-catalyzed part. These theoretical results were in strong agreement with experimental observations.
The formation of the initial iminium ion via dehydration has also been a subject of DFT studies. Models have shown that this process can be mediated by a single water molecule, which acts as a proton shuttle, providing a lower energy pathway than a direct proton transfer.
Table 1: DFT Methods Applied in Mechanistic Studies
| Study Focus | Computational Method | Key Findings |
| Cascade Reaction Mechanism | PCM(EtOAc)/B3LYP/6-311++G(d,p)//B3LYP/6-31G(d) | Characterized two favorable reaction channels; confirmed dual iminium and enamine catalysis roles. |
| Iminium Ion Formation | B3LYP/6-31G(d) | A water-mediated proton transfer model was found to be the favorable pathway for dehydration. |
| Stereoselectivity in Cycloadditions | Various DFT levels | The steric hindrance from the catalyst's substituents in the transition state dictates the facial selectivity of the attack. |
The high degree of stereocontrol exerted by this compound catalysts is a direct consequence of the well-defined three-dimensional structures of their transition states. Computational conformational analysis is vital for understanding how the catalyst's chiral scaffold directs the incoming substrate to achieve high enantioselectivity.
Upon formation of the iminium ion from an α,β-unsaturated aldehyde, the geometry of this intermediate is critical. The five-membered imidazolidinone ring typically adopts a conformation that minimizes steric interactions between its substituents. For example, in catalysts derived from phenylalanine, the benzyl (B1604629) group at the C-5 position often shields one face of the molecule. Computational models and X-ray crystallography have shown that this benzyl group can position itself over the five-membered ring.
This preferred conformation of the catalyst-substrate complex ensures that the nucleophile preferentially attacks the less hindered face of the iminium ion. DFT calculations of the transition states for both the major and minor enantiomers consistently show that the transition state leading to the major product is significantly lower in energy, primarily due to reduced steric clash. The energy difference between these competing transition states, as calculated by computational methods, often correlates well with the experimentally observed enantiomeric excess.
Table 2: Key Conformational Features in Transition States
| Intermediate/Transition State | Key Structural Feature | Impact on Selectivity |
| Iminium Ion Intermediate | The substituent at C-5 (e.g., benzyl group) folds over the imidazolidinone ring. | Shields one prochiral face of the bound substrate. |
| Diels-Alder Transition State | E-conformation of the iminium ion is strongly favored. | Restricts possible modes of dienophile approach, leading to high endo/exo and facial selectivity. |
| Michael Addition Transition State | Nucleophile approaches from the face opposite to the bulky C-2 substituent (e.g., tert-butyl). | Directs the nucleophilic attack, determining the stereochemistry of the newly formed chiral center. |
Beyond rationalizing existing results, a major goal of computational chemistry is to predictively design new catalysts with enhanced properties. By calculating specific parameters, researchers can forecast the potential success of a catalyst in a given reaction.
For imidazolidinone-based catalysts, computational models have been developed to predict enantioselectivity. These models can be based on the energy differences between diastereomeric transition states. By systematically modifying the catalyst structure in silico (e.g., changing substituents at the C-2 or C-5 positions) and recalculating the transition state energies, scientists can identify designs that are likely to exhibit higher selectivity.
Reactivity parameters can also be assessed. The degree of LUMO-lowering upon iminium ion formation, for instance, can be quantified using computational software. This provides a measure of the catalyst's ability to activate the substrate. A greater degree of LUMO energy reduction suggests a more reactive iminium ion, which could lead to faster reaction rates. Such predictive power accelerates the catalyst development cycle, allowing researchers to focus experimental efforts on the most promising candidates.
Studies on Catalyst Regeneration and Deactivation Pathways
The efficiency and practical applicability of an organocatalyst depend not only on its activity and selectivity but also on its stability and lifespan. The catalytic cycle for this compound derivatives inherently involves a regeneration step, but the catalyst can also be diverted into inactive forms through various deactivation pathways.
The fundamental regeneration step in both iminium and enamine catalysis is the hydrolysis of the product-bound intermediate. nih.gov After the nucleophile has added to the substrate (in either an iminium or enamine cycle), the resulting intermediate is an iminium or enaminium ion containing the product covalently bonded to the catalyst. The final step is the hydrolysis of this species, which releases the final product and regenerates the free secondary amine of the catalyst, allowing it to enter a new cycle. rsc.org
Another potential deactivation pathway involves the hydrolysis of the catalyst itself. The imidazolidinone ring, particularly the amide bond within it, can be susceptible to hydrolysis under certain reaction conditions (e.g., presence of excess water and acid/base), leading to ring-opening. uni-muenchen.denih.gov This would break apart the chiral scaffold, irreversibly destroying the catalyst's activity. While these catalysts are generally considered bench-stable, prolonged exposure to harsh hydrolytic conditions can lead to degradation. uni-muenchen.dejk-sci.com
Currently, the focus in the literature is more on understanding and preventing these deactivation pathways rather than on methods for regenerating a chemically decomposed catalyst. The most effective strategy for maintaining catalytic activity is to operate under conditions that favor the productive catalytic cycle and minimize the formation of inert off-cycle species or catalyst degradation.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of 3-Methylimidazolidin-4-one in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides unambiguous evidence of the molecular framework and the chemical environment of each atom.
One-dimensional NMR spectra provide fundamental information about the number and types of atoms in a molecule. For this compound, the ¹H NMR spectrum accounts for all hydrogen atoms, the ¹³C NMR spectrum identifies all unique carbon environments, and the ¹⁵N NMR spectrum distinguishes the two different nitrogen atoms in the heterocyclic ring.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments: the N-methyl group (CH₃), the methylene (B1212753) group adjacent to the carbonyl (N-CH₂-C=O), and the methylene group between the two nitrogen atoms (N-CH₂-N). The integration of these signals would correspond to a 3:2:2 ratio, respectively.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Four distinct signals are expected for this compound: the methyl carbon, two methylene carbons, and the carbonyl carbon. The chemical shift of the carbonyl carbon is characteristically found far downfield.
¹⁵N NMR Spectroscopy: Due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope, its detection is less sensitive than ¹H or ¹³C NMR. huji.ac.il However, it provides direct information about the electronic environment of the nitrogen atoms. The two nitrogen atoms in the this compound ring—the amide nitrogen (N3) and the amine nitrogen (N1)—are chemically distinct and would therefore produce separate signals. Studies on related five-membered heterocycles, such as 2-imidazolidinone, provide a basis for estimating these chemical shifts. researchgate.net Amide nitrogens typically resonate further downfield than amine nitrogens. researchgate.net
The following tables summarize the estimated chemical shifts for this compound, based on data from analogous structures and established chemical shift correlation principles.
Table 1: Estimated ¹H NMR Chemical Shifts for this compound
| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH ₃-N | ~2.8 - 3.0 | Singlet (s) |
| N-CH ₂-C=O | ~3.4 - 3.6 | Triplet (t) or Singlet (s)* |
| N-CH ₂-N | ~3.9 - 4.2 | Triplet (t) or Singlet (s)* |
| NH | ~5.5 - 7.0 | Broad Singlet (br s) |
*Multiplicity may appear as a singlet depending on the solvent and resolution, or as triplets if coupling between the two methylene groups is resolved.
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
|---|---|
| C H₃-N | ~30 - 35 |
| N-C H₂-C=O | ~45 - 50 |
| N-C H₂-N | ~50 - 55 |
| C =O | ~170 - 175 |
Table 3: Estimated ¹⁵N NMR Chemical Shifts for this compound (relative to liquid NH₃)
| Nitrogen Atom | Estimated Chemical Shift (δ, ppm) |
|---|---|
| N1 (Amine) | ~40 - 60 |
For more complex derivatives of imidazolidin-4-one (B167674), one-dimensional NMR spectra can become crowded and difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR experiments are indispensable in such cases, as they provide correlation data that reveal the intricate connectivity and spatial relationships between atoms. sdsu.eduslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For a substituted imidazolidinone, COSY spectra would show cross-peaks between protons on adjacent carbons, allowing for the mapping of proton-proton spin systems within the molecule.
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons to which they are directly attached. mdpi.com An HSQC spectrum of an imidazolidinone derivative would display a cross-peak for each C-H bond, correlating the ¹H chemical shift with the ¹³C chemical shift of its directly bonded carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the complete molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds. researchgate.net For instance, in complex imidazolidinones, HMBC can show a correlation from the N-methyl protons to the carbonyl carbon, confirming their relative positions in the structure. mdpi.commdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques which show through-bond connectivity, NOESY reveals through-space proximity of nuclei. mdpi.com Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through bonds. This is vital for determining stereochemistry and conformational preferences in complex or rigid imidazolidinone structures.
In a study on novel 4-(het)arylimidazolidin-2-ones, a full suite of 2D NMR experiments, including ¹H-¹H COSY, NOESY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC, was employed to achieve a complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the imidazolidinone ring. mdpi.com Similarly, 2D NMR techniques were essential in identifying the bonding order and structural features of N- and O-derivatives of 4,5-dihydroxyimidazolidine-2-thione. mdpi.com
Isotopic labeling, particularly with ¹⁵N, is a powerful strategy for elucidating reaction mechanisms. By replacing the naturally abundant ¹⁴N with the NMR-active ¹⁵N isotope at a specific position in a starting material, one can track the fate of that nitrogen atom throughout a chemical reaction. nih.govmdpi.com
While specific ¹⁵N-labeling studies on the formation of this compound are not prominently documented, the methodology can be applied to verify proposed reaction mechanisms. For example, one common synthesis of imidazolidinones involves the cyclization of an N-substituted ethylenediamine (B42938) derivative with a carbonyl source. To confirm which nitrogen atom of the diamine precursor becomes the N1 (amine) versus the N3 (amide) nitrogen in the final product, one could synthesize the diamine with a ¹⁵N label on a specific nitrogen. After the cyclization reaction, ¹⁵N NMR spectroscopy of the product would reveal the chemical shift of the labeled position. Based on the distinct and predictable chemical shifts of amine versus amide nitrogens, the final position of the isotopic label can be determined, thus confirming the regiochemistry of the cyclization. huji.ac.ilcornell.edu This approach provides definitive evidence that is often unattainable through other analytical methods.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique that provides information about a molecule's mass and, through fragmentation analysis, its structure. By ionizing molecules and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, MS offers a chemical fingerprint of the compound.
Electron Ionization (EI) is a high-energy ionization technique that typically causes extensive fragmentation of the molecular ion. The resulting fragmentation pattern is highly reproducible and serves as a valuable tool for structural identification.
Studies on N-methylimidazolidin-4-one organocatalysts using EI-MS have shown that the primary fragmentation pathways involve alpha-cleavages of exocyclic substituents, often leaving the five-membered ring intact. The nature of the substituents on the ring strongly dictates the appearance of the mass spectrum. Importantly, these experimental fragmentation patterns have been successfully correlated with theoretical predictions from Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS) calculations. This theoretical approach allows for the prediction of EI mass spectra from first principles and provides detailed mechanistic insights into the fragmentation pathways, thereby strengthening the confidence in spectral interpretation.
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of a compound. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to gain structural information. For protonated N-methylimidazolidin-4-one organocatalysts, ESI-MS/MS studies have revealed three distinct ring-cleavage pathways that lead to the formation of stable iminium ion fragments.
Ion-Mobility Spectrometry (IMS) , when coupled with mass spectrometry (IM-MS), adds another dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled chamber. nih.govkoreascience.kr This technique is particularly powerful for separating isomers—molecules with the same mass but different structures—that cannot be distinguished by mass spectrometry alone. nih.gov
For this compound, IM-MS could be used to separate it from its structural isomer, 1-Methylimidazolidin-4-one. Despite having identical masses, their different structures would result in different rotationally averaged collision cross-sections (CCS), allowing them to be resolved in the ion mobility dimension. Furthermore, IM-MS can provide insights into the gas-phase conformations of molecules. Studies on other lactam-containing macrocycles have demonstrated the ability of IM-MS, supported by theoretical calculations, to characterize the structural properties and conformations of different complexes in the gas phase. researchgate.net This capability could be applied to this compound to study its preferred gas-phase structure or its non-covalent interactions with other molecules.
Fragmentation Cascades and Structural Elucidation of Derivatives
Mass spectrometry is a powerful tool for characterizing this compound derivatives, providing valuable information about their molecular weight and structure through fragmentation analysis. Studies on N-methylimidazolidin-4-one organocatalysts using techniques like electrospray ionization (ESI) and electron ionization (EI) mass spectrometry have revealed distinct and predictable fragmentation pathways.
When analyzed via ESI-MS, protonated molecules of these catalysts undergo ring cleavage through three different closed-shell pathways, ultimately forming iminium ions. nih.gov A significant finding is that this fragmentation pattern is largely independent of the exocyclic substituents, making it a reliable method for identifying the core N-methylimidazolidin-4-one structure in a compound. nih.gov In contrast, sodium-cationized versions of these molecules show a different and less characteristic fragmentation pattern, dominated by the loss of a benzyl (B1604629) radical when a benzyl substituent is present. nih.gov
Under electron ionization (EI) conditions, the fragmentation of radical cations of N-methylimidazolidin-4-one organocatalysts is primarily dictated by the nature of the exocyclic substituents. nih.gov The most common fragmentation events are alpha cleavages of these substituents, which leave the five-membered imidazolidinone ring intact. nih.gov The resulting mass spectra are therefore highly dependent on the type of substituent attached to the core structure. Quantum chemical calculations have been successfully employed to support experimental findings and provide mechanistic details of these fragmentation pathways. nih.gov
Table 1: Dominant Fragmentation Patterns of N-Methylimidazolidin-4-one Derivatives
| Ionization Method | Precursor Ion | Key Fragmentation Process | Common Resulting Ions | Reference |
|---|---|---|---|---|
| ESI | Protonated Molecule [M+H]⁺ | Ring Cleavage (3 pathways) | Iminium Ions | nih.gov |
| EI | Radical Cation [M]⁺• | Alpha cleavage of exocyclic substituents | Ring-Intact Fragment Ions | nih.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive, high-resolution data on the three-dimensional arrangement of atoms in the solid state, offering unambiguous proof of molecular structure, conformation, and stereochemistry.
Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of molecules. For derivatives of this compound, this technique elucidates bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. Although a crystal structure for the parent this compound is not detailed in the provided search results, analysis of related heterocyclic structures demonstrates the power of this method. For instance, X-ray analysis of complex molecules incorporating similar heterocyclic rings reveals detailed information about their crystal system, space group, and unit cell parameters. mdpi.com
In the context of chiral derivatives, X-ray crystallography is crucial for determining the absolute configuration of stereocenters. The analysis of diffraction data from a single crystal of a chiral, non-racemic compound allows for the unequivocal assignment of R or S configuration to each chiral center. This has been demonstrated in studies of various chiral ligands and synthetic intermediates. isuct.ru The resulting structural models provide a foundational understanding of how the molecule's stereochemistry influences its properties and interactions.
Integrating solid-state data from X-ray crystallography with findings from solution-phase experiments (like NMR spectroscopy) and computational modeling provides a more complete understanding of a molecule's structural dynamics. While a crystal structure represents a low-energy conformation in a highly ordered lattice, the molecule may adopt different conformations in solution.
Computational methods, such as Density Functional Theory (DFT), are used to calculate low-energy conformations and rationalize stereochemical outcomes in reactions involving imidazolidinone catalysts. researchgate.netnih.gov These theoretical models can be benchmarked against the precise geometric parameters obtained from X-ray crystallography. For example, computational studies have been used to explain the facial selectivity in asymmetric cycloaddition reactions catalyzed by chiral imidazolidinones, showing that the preferred reaction pathway can be influenced by subtle conformational arrangements of substituents. researchgate.net
Furthermore, solution-phase techniques like 2D-NOESY in NMR spectroscopy can identify through-space correlations between protons, offering insights into the molecule's conformation in solution. nih.gov These findings can then be compared with both the solid-state X-ray structure and computationally predicted structures to assess conformational similarities and differences across various states.
Other Advanced Spectroscopic Methods
Beyond mass spectrometry and X-ray crystallography, other spectroscopic techniques are vital for the routine characterization of this compound and its derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy is widely used to identify the functional groups present in a molecule. The infrared spectrum of a this compound derivative would be expected to show characteristic absorption bands corresponding to its key structural features. researchcommons.org These include:
C=O (Amide Carbonyl) Stretch: A strong absorption band typically appearing in the region of 1650-1700 cm⁻¹. researchgate.netieeesem.com
N-H Stretch (if present): For derivatives with a secondary amine, a peak would appear in the 3300-3500 cm⁻¹ region. libretexts.org
C-N Stretch: Absorptions for C-N bonds typically appear in the fingerprint region (1000-1350 cm⁻¹).
C-H Stretch: Peaks corresponding to aliphatic C-H bonds are found just below 3000 cm⁻¹. ieeesem.com
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide Carbonyl | C=O | 1650 - 1700 | Strong |
| Amine | N-H | 3300 - 3500 | Medium (if present) |
| Alkane | C-H | 2850 - 3000 | Medium-Strong |
| Amine | C-N | 1000 - 1350 | Medium-Weak |
Chiral Gas Chromatography (Chiral GC) is an essential technique for determining the enantiomeric purity or enantiomeric excess (ee) of chiral this compound derivatives. gcms.cz This method uses a stationary phase that is itself chiral, allowing for the separation of enantiomers based on the differential stability of the transient diastereomeric complexes they form with the stationary phase. Chiral GC is instrumental in assessing the effectiveness of asymmetric syntheses or enantioselective catalytic reactions that produce these compounds. beilstein-journals.orgnih.gov Studies on chiral ligands derived from imidazolidin-4-one for use in asymmetric Henry reactions have shown that the enantioselectivity of the catalyst, and thus the ee of the product, is highly dependent on the specific configuration of the ligand. beilstein-journals.orgresearchgate.net
Applications of 3 Methylimidazolidin 4 One in Modern Organic Synthesis and Catalysis
As Chiral Auxiliaries in Stereoselective Reactions
When temporarily incorporated into a substrate, 3-methylimidazolidin-4-one and its analogs act as chiral auxiliaries, leveraging their inherent stereochemistry to control the formation of new stereocenters. This strategy is particularly effective in creating sterically congested environments that favor the approach of reagents from a specific direction, leading to high diastereoselectivity.
Diastereoselective Control in Carbon-Carbon Bond Formation
The rigid, bicyclic systems formed when this compound derivatives are attached to reactants provide a predictable framework for stereochemical control. The steric bulk of substituents on the imidazolidinone ring effectively shields one face of the reactive intermediate, such as an enolate, compelling an incoming electrophile to attack from the less hindered face. This principle has been successfully applied to various carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) additions. The stereochemical outcome is often dictated by the desire to minimize steric interactions between the auxiliary's substituents and the approaching reactant, resulting in the highly diastereoselective formation of the desired product.
Applications in Alpha-Alkylation of Amino Acid Derivatives
A prominent application of this compound as a chiral auxiliary is in the asymmetric α-alkylation of amino acids, particularly proline. This method often employs the "self-regeneration of stereocenters" (SRS) strategy, where the original chirality of the amino acid is used to set a new stereocenter. nih.govnih.gov
In this approach, an amino acid derivative is condensed with an aldehyde to form a bicyclic imidazolidinone. nih.gov The resulting structure locks the conformation of the molecule, and upon deprotonation to form an enolate, a bulky substituent on the imidazolidinone ring directs the approach of an alkylating agent. For instance, an isobutyraldehyde-derived imidazolidinone consistently directs alkylation to afford products with a cis configuration relative to the directing group. nih.gov This process allows for the creation of α-quaternary amino acids with high diastereomeric purity from readily available chiral amino acids. nih.govnih.gov After the alkylation step, the auxiliary can be cleaved to yield the enantioenriched α-alkylated amino acid. nih.gov
Research has demonstrated that this method is effective for a range of electrophiles, consistently producing the desired products with excellent diastereoselectivity. nih.gov
Table 1: Diastereoselective Alkylation of an Isobutyraldehyde-Derived Proline Imidazolidinone
| Entry | Electrophile (R-X) | Product Configuration | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl iodide | cis | >95:5 | >99 |
| 2 | Benzyl (B1604629) bromide | cis | >95:5 | 80 |
Data sourced from research on proline-based imidazolidinones, illustrating the high syn-selectivity of the alkylation. nih.gov
Role as Key Organocatalysts (MacMillan-Type Catalysts)
Derivatives of this compound are foundational to the field of asymmetric organocatalysis, most notably as "MacMillan catalysts". sigmaaldrich.comjk-sci.comsigmaaldrich.com These small, metal-free organic molecules catalyze reactions through the formation of chiral iminium ions. jk-sci.comprinceton.eduprinceton.edu The secondary amine of the imidazolidinone catalyst reversibly condenses with an α,β-unsaturated aldehyde to form an iminium ion. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, enhancing its reactivity toward nucleophiles. jk-sci.com The chiral scaffold of the catalyst then effectively shields one face of the iminium ion, ensuring that the nucleophile attacks from a specific direction, leading to high enantioselectivity in the product. princeton.edunih.gov
Asymmetric Diels-Alder Cycloadditions
The first highly enantioselective organocatalytic Diels-Alder reaction was achieved using a chiral imidazolidinone catalyst derived from phenylalanine. sigmaaldrich.comprinceton.edunih.gov This seminal work demonstrated that the catalyst could effectively activate a variety of α,β-unsaturated aldehydes for [4+2] cycloaddition with dienes, producing cyclohexene (B86901) derivatives in high yields and with excellent enantioselectivities. sigmaaldrich.comnih.gov The reaction is general for a range of dienophiles and dienes, including cyclic and acyclic variants. princeton.edutandfonline.com Second-generation catalysts, such as those bearing a tert-butyl group, have been shown to further improve yields and enantioselectivities in both intermolecular and intramolecular Diels-Alder reactions. acs.org
Table 2: Enantioselective Diels-Alder Reactions Catalyzed by Imidazolidinones
| Entry | Diene | Dienophile | Catalyst (mol%) | Yield (%) | endo:exo Ratio | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Cyclopentadiene | Cinnamaldehyde | 5 | 99 | 1:1.3 | 93 (exo) |
| 2 | Cyclopentadiene | Acrolein | 10 | 79 | >20:1 | 92 (endo) |
| 3 | 2,3-Dimethyl-1,3-butadiene | Acrolein | 10 | 89 | - | 95 |
Data compiled from studies on organocatalytic Diels-Alder reactions. princeton.edutandfonline.comprinceton.edu
Stereoselective Aldol and Mannich-Type Reactions
The utility of this compound catalysts extends beyond cycloadditions to other fundamental carbon-carbon bond-forming reactions. While iminium ion activation is key for conjugate additions, the same catalysts can promote stereoselective aldol and Mannich-type reactions through an alternative enamine activation pathway. In this mode, the catalyst reacts with a saturated aldehyde or ketone to form a chiral enamine, which then acts as a nucleophile.
However, imidazolidinone catalysts are also instrumental in stereoselective Mannich-type reactions that proceed via iminium ion activation. In these cases, the catalyst activates an α,β-unsaturated aldehyde, which then undergoes conjugate addition by a nucleophile, generating a chiral enamine intermediate in situ. This intermediate can then be trapped by an electrophile, such as an imine, to complete the Mannich reaction sequence with high stereocontrol. This cascade approach avoids the direct use of pre-formed enamines and broadens the scope of asymmetric Mannich reactions.
Conjugate Addition Reactions (e.g., Mukaiyama-Michael, Michael Additions)
Iminium ion activation by this compound catalysts is a powerful strategy for facilitating enantioselective conjugate additions to α,β-unsaturated aldehydes. princeton.edu This approach has proven highly effective in overcoming the common challenge in metal-catalyzed systems where 1,2-addition to the aldehyde carbonyl is often favored over 1,4-conjugate addition. princeton.eduprinceton.edu
The Mukaiyama-Michael reaction, involving the addition of silyl (B83357) enol ethers to activated olefins, benefits significantly from this catalytic mode. princeton.eduprinceton.eduresearchgate.net Chiral imidazolidinone catalysts promote the 1,4-addition of various silyl ketene (B1206846) acetals to a wide range of α,β-unsaturated aldehydes, providing access to valuable 1,5-dicarbonyl compounds with high levels of enantio- and diastereoselectivity. princeton.edu This methodology has been successfully applied to the synthesis of enantioenriched γ-butenolide structures using silyloxy furans as nucleophiles. princeton.edutcichemicals.com Beyond silyl enol ethers, this catalytic strategy enables the conjugate addition of other nucleophiles, such as electron-rich aromatics (Friedel-Crafts alkylation) and carbamates. sigmaaldrich.comnih.gov
Table 3: Enantioselective Mukaiyama-Michael Reaction of Aldehydes with a Silyl Ketene Thioacetal
| Entry | α,β-Unsaturated Aldehyde | Catalyst (mol%) | Yield (%) | syn:anti Ratio | ee (%) of syn-product |
|---|---|---|---|---|---|
| 1 | Crotonaldehyde | 10 | 62 | 10:1 | 90 |
| 2 | (E)-4-Phenylbut-2-enal | 10 | 76 | 6:1 | 90 |
| 3 | (E)-Hex-2-enal | 10 | 70 | 5.8:1 | 90 |
Data adapted from studies on the organocatalytic Mukaiyama-Michael reaction. princeton.edu
Asymmetric Alpha-Alkylation of Aldehydes
The asymmetric α-alkylation of aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to chiral aldehydes that are valuable building blocks for a variety of more complex molecules. The use of chiral imidazolidinone-based organocatalysts, such as this compound derivatives, has been a significant development in this area. These catalysts operate through an enamine-based mechanism. The aldehyde substrate reacts with the secondary amine of the imidazolidinone catalyst to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking an electrophilic alkylating agent. The stereochemistry of the newly formed stereocenter is directed by the chiral environment of the catalyst.
Research in this field has demonstrated that the structure of the imidazolidinone catalyst, including the substituents at various positions, plays a crucial role in the efficiency and stereoselectivity of the α-alkylation. For instance, imidazolidinone catalysts derived from natural amino acids can introduce chirality effectively. The reaction conditions, such as the choice of solvent, temperature, and the nature of the alkylating agent, also significantly influence the outcome of the reaction.
A notable application of this methodology is in the synthesis of α-quaternary amino amides, where an imidazolidinone derived from a proline amide was used to achieve highly diastereoselective alkylations. nih.gov In this case, the imidazolidinone framework serves to control the facial selectivity of the enolate alkylation, leading to the formation of a new stereocenter with high fidelity. nih.gov While this example uses a bicyclic imidazolidinone, the underlying principles of stereocontrol are applicable to simpler systems like this compound.
Recent advancements have also explored photoredox catalysis in conjunction with imidazolidinone organocatalysis for the α-alkylation of aldehydes. nih.gov This dual catalytic approach allows for the use of less reactive alkylating agents by generating highly reactive radical intermediates under mild, visible-light-mediated conditions. The chiral imidazolidinone catalyst still governs the stereochemical outcome by forming a chiral enamine that intercepts the photochemically generated radical.
Enantioselective Epoxidation Reactions
Enantioselective epoxidation, the synthesis of chiral epoxides, is a critical transformation in modern organic chemistry due to the utility of epoxides as versatile synthetic intermediates. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these reactions. While imidazolidinone catalysts are more commonly associated with iminium-ion and enamine catalysis, their application in epoxidation reactions has also been explored.
The general strategy for organocatalytic epoxidation of α,β-unsaturated aldehydes involves the formation of a chiral iminium ion intermediate by the reaction of the aldehyde with a secondary amine catalyst, such as a derivative of this compound. This iminium ion activation lowers the LUMO of the enal, facilitating nucleophilic attack by an oxidizing agent, such as hydrogen peroxide or a hydroperoxide, at the β-position. Subsequent intramolecular cyclization and catalyst regeneration yield the chiral epoxide.
Alternatively, for other substrates, chiral ketones can be used to generate chiral dioxiranes in situ, which then act as the asymmetric epoxidizing agents. While not directly involving imidazolidinones as the primary catalyst, this highlights a key strategy in organocatalytic epoxidation.
Research into imidazolidinone-catalyzed epoxidations has shown that the catalyst structure is key to achieving high enantioselectivity. The steric and electronic properties of the substituents on the imidazolidinone ring influence the transition state geometry and, therefore, the facial selectivity of the oxidation. While direct examples focusing solely on this compound are not extensively documented in this specific application, the principles established with other imidazolidinone catalysts are transferable. For instance, MacMillan-type catalysts have been successfully employed in a variety of other asymmetric transformations, demonstrating their potential for inducing chirality in different contexts.
Friedel-Crafts Alkylations and Other Transformations
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between aromatic rings and alkyl groups. nih.govacs.org The use of chiral organocatalysts, including derivatives of this compound, has enabled the development of highly enantioselective variants of this important reaction. In this context, the imidazolidinone catalyst activates α,β-unsaturated aldehydes towards nucleophilic attack by electron-rich aromatic compounds, such as indoles, pyrroles, and furans.
The catalytic cycle begins with the condensation of the α,β-unsaturated aldehyde and the secondary amine of the imidazolidinone catalyst to form a chiral iminium ion. This iminium ion is a much more potent electrophile than the starting aldehyde, and its LUMO is lowered, making it susceptible to attack by the aromatic nucleophile. The facial selectivity of this attack is controlled by the chiral scaffold of the catalyst, leading to the formation of a new stereocenter with high enantiomeric excess. Finally, hydrolysis of the resulting enamine intermediate releases the product and regenerates the catalyst.
Imidazolidinone catalysts have been shown to be highly effective for the Friedel-Crafts alkylation of various heterocycles with a range of α,β-unsaturated aldehydes. beilstein-journals.org The reaction conditions, including the acid co-catalyst and solvent, can be optimized to achieve high yields and enantioselectivities. For example, the use of a Brønsted acid co-catalyst is often necessary to facilitate the formation of the iminium ion.
Beyond Friedel-Crafts alkylations, imidazolidinone catalysts have been successfully applied to a wide array of other organic transformations. These include, but are not limited to, Diels-Alder reactions, 1,3-dipolar cycloadditions, Michael additions, and transfer hydrogenations. wikipedia.org The versatility of these catalysts stems from their ability to activate substrates through either iminium ion or enamine intermediates, making them powerful tools for asymmetric synthesis.
Catalyst Design and Development for Enhanced Performance
Investigation of Substituent Effects on Reactivity and Selectivity
The performance of this compound-based organocatalysts is highly dependent on the nature and substitution pattern of the imidazolidinone core. Researchers have systematically investigated the effects of various substituents on the catalyst's reactivity and its ability to induce stereoselectivity in a range of organic transformations.
The substituents at the 2- and 5-positions of the imidazolidinone ring are particularly influential. A bulky substituent at the 2-position, for example, can effectively shield one face of the reactive intermediate (iminium ion or enamine), thereby directing the approach of the incoming nucleophile or electrophile to the opposite face. This steric hindrance is a key factor in achieving high enantioselectivity.
Furthermore, the electronic properties of the substituents can also play a significant role. Electron-donating or electron-withdrawing groups can modulate the energy levels of the catalyst's molecular orbitals, which in turn affects the reactivity of the catalytic intermediates. For instance, modifying the electronic nature of the N-methyl group or substituents on a phenyl group at the 5-position can fine-tune the catalyst's activity.
A modular approach to the synthesis of these catalysts allows for the systematic variation of substituents and the screening of a library of catalysts for a specific transformation. This has led to the development of optimized catalysts for various reactions, including those with bulky aromatic aldehydes as part of the catalyst structure.
The following table summarizes the effects of different substituents on the performance of imidazolidinone-based catalysts in a generalized asymmetric transformation:
| Substituent Position | Nature of Substituent | Effect on Reactivity | Effect on Selectivity |
| 2-position | Bulky alkyl/aryl | May decrease reactivity due to steric hindrance | Generally increases enantioselectivity |
| 3-position (N-substituent) | Electron-donating | May increase reactivity | Can influence stereochemical outcome |
| 5-position | Varies (often from amino acid) | Influences catalyst stability and solubility | Major determinant of stereoselectivity |
Development of Immobilized and Dendrimer-Bound Catalysts
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction mixture at the end of the reaction, which can be costly and lead to product contamination. To address this, considerable effort has been devoted to the development of immobilized versions of this compound and related catalysts. Immobilization involves attaching the catalyst to a solid support, which allows for easy recovery and reuse.
Various materials have been employed as supports, including silica, polymers, and magnetic nanoparticles. The choice of support and the method of attachment are crucial for maintaining the catalyst's activity and selectivity. A linker is often used to connect the catalyst to the support, and the length and nature of this linker can impact the catalyst's performance.
Dendrimers, which are highly branched, well-defined macromolecules, have also been used as supports for imidazolidinone catalysts. The three-dimensional architecture of dendrimers allows for a high loading of catalytic sites and can create a unique microenvironment around the catalyst that may enhance its performance. Dendrimer-bound catalysts combine the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (easy separation and recyclability).
A study described the immobilization of a first-generation MacMillan-type organocatalyst onto a hyperbranched polyglycerol, a type of dendritic support. beilstein-journals.org The resulting catalyst was tested in the asymmetric Friedel-Crafts alkylation of N-methylpyrrole with α,β-unsaturated aldehydes and showed excellent turnover rates with no loss of activity due to immobilization. beilstein-journals.org Moreover, the catalyst could be easily recovered by precipitation and reused for multiple cycles. beilstein-journals.org
| Support Material | Advantages | Disadvantages |
| Silica | High surface area, mechanically stable | Potential for catalyst leaching |
| Polymers | Tunable properties, high loading capacity | Swelling in organic solvents can be an issue |
| Dendrimers | High catalyst loading, unique microenvironment | More complex and costly to synthesize |
Application as Derivatization Reagents in Analytical Chemistry
The this compound scaffold is a core component of innovative derivatization reagents developed for advanced analytical techniques. These reagents are particularly valuable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhancing the detection and separation of challenging analytes.
Chiral Derivatization for Enantioseparation in LC-MS/MS
Derivatives of this compound have been successfully synthesized as chiral derivatization reagents to enable the separation of enantiomers (chiral molecules that are mirror images of each other) using LC-MS/MS. Enantioseparation is critical in pharmaceutical and biological analysis, as different enantiomers of a molecule can have distinct biological activities.
Researchers have designed and synthesized novel reagents bearing the chiral 4-imidazolidinone core for this purpose. researchgate.net One such reagent, benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate (CIM-C2-NH2), has proven effective for the enantioseparation of chiral organic acids. nih.gov When various chiral organic acids were derivatized with CIM-C2-NH2, their diastereomeric products could be successfully separated on a standard octadecylsilica (ODS) column. nih.gov This approach was successfully used to separate the enantiomers of citramalic acid, a naturally occurring taste component in fruits. researchgate.net
The effectiveness of this separation is demonstrated by the resolution values (Rs) achieved for different organic acids after derivatization. Higher resolution values indicate better separation between the two enantiomer peaks. nih.gov
Table 1: Enantioseparation of Chiral Organic Acids using CIM-C2-NH2 Derivatization
| Organic Acid | Resolution Value (Rs) | Separation Factor (α) |
|---|---|---|
| Lactic Acid | 1.31 | - |
| 2-Hydroxybutyric Acid | 1.45 | - |
| 3-Hydroxybutyric Acid | 1.39 | - |
Data sourced from studies on derivatization with benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate. nih.gov
Another set of reagents, succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl, ethyl, and -phenyl-5-oxoimidazolidin-4-yl)acetates (CIMs), were developed for the analysis of amino acids. researchgate.net Among these, the reagent with a 1-methyl-5-oxoimidazolidinone moiety provided the best optical resolution and detection sensitivity for amino acid enantiomers. researchgate.net
Discrimination of Primary Amines and Organic Acids
Beyond chiral separations, this compound-based reagents provide a strategic advantage in distinguishing between different classes of compounds within a complex sample.
The CIM reagents were specifically designed to discriminate primary amines from other nucleophilic compounds like secondary amines and phenols. researchgate.net This selectivity is based on the unique fragmentation patterns observed during tandem mass spectrometry (MS/MS), allowing for clear identification of primary amines. researchgate.net
Furthermore, derivatization with CIM-C2-NH2 allows for the discrimination of different types of organic acids. nih.gov A notable finding was that dicarboxylic acids (those with two carboxyl groups), such as malic, tartaric, and succinic acid, produced a characteristic product ion at a mass-to-charge ratio (m/z) of 278 after derivatization and fragmentation. nih.gov In contrast, monocarboxylic organic acids showed a different primary product ion at m/z 91, corresponding to the benzyl moiety of the reagent. nih.gov This difference in fragmentation provides a clear method to distinguish between mono- and dicarboxylic acids in a sample, which was applied to the analysis of organic acids in commercial wine. researchgate.netnih.gov
Table 2: Mass Spectrometric Discrimination of Organic Acids after Derivatization
| Analyte Class | Characteristic Product Ion (m/z) | Example Compounds |
|---|---|---|
| Monocarboxylic Acids | 91 | Lactic Acid, Acetic Acid |
Fragmentation data obtained from LC-MS/MS analysis following derivatization with CIM-C2-NH2. nih.gov
Strategic Synthesis of Complex Molecules and Intermediates
The imidazolidin-4-one (B167674) framework is not only useful in analytical applications but also serves as a valuable structural unit in synthetic organic chemistry for creating complex and stereochemically defined molecules.
Total Synthesis of Specific Organic Compounds and Natural Products
The imidazolidinone ring is a structural motif found in various natural products, making it a target in total synthesis endeavors. nih.gov While the direct incorporation of this compound as a building block in a multi-step total synthesis is a specialized application, its derivatives play a crucial role in the analysis and characterization of natural products.
For instance, the CIM-C2-NH2 derivatization method has been applied to the quantitative analysis of organic acids in traditional Japanese sake. mdpi.com This analysis allowed for the identification and quantification of primary contributors to the beverage's taste, including L-lactic acid, D-lactic acid, succinic acid, malic acid, and D-citramalic acid. mdpi.com Similarly, the method was used to determine the organic acid profile in commercial wine samples. nih.gov These applications, while analytical, are integral to the broader field of natural product chemistry, aiding in the characterization and quality control of complex biological mixtures.
Future Research Directions and Emerging Trends
Expansion of Reaction Scope and Substrate Generality
A primary objective in the evolution of 3-methylimidazolidin-4-one chemistry is to move beyond initial successes and apply these catalysts to a wider array of chemical transformations and substrates. Initial work demonstrated the power of imidazolidinone catalysts in the Diels-Alder reaction, forming an activated iminium ion from α,β-unsaturated aldehydes to react with various dienes, yielding [4+2]-cycloadducts with excellent enantioselectivity. sigmaaldrich.comjk-sci.comsigmaaldrich.com
Research has successfully extended this iminium ion activation strategy to a broad spectrum of reactions. sigmaaldrich.com These include:
Cycloadditions: Beyond the Diels-Alder reaction, these catalysts have been effective in [4+3] cycloadditions and 1,3-dipolar cycloadditions. sigmaaldrich.comacs.orgprinceton.edu
Conjugate Additions: The activation of α,β-unsaturated aldehydes facilitates the 1,4-addition (Michael addition) of various nucleophiles, including indoles, pyrroles, nitroalkanes, and heterocycles. rsc.orgprinceton.educore.ac.uk
Hydrogenations: Enantioselective reduction of unsaturated aldehydes has been achieved using Hantzsch esters in the presence of imidazolidinone catalysts. rsc.orgcore.ac.uk
Friedel-Crafts Alkylations: The catalysts have proven highly effective for the enantioselective alkylation of electron-rich aromatic compounds like indoles and pyrroles with α,β-unsaturated aldehydes. rsc.orgsigmaaldrich.com
The development of "second-generation" imidazolidinone catalysts was a significant breakthrough, expanding the substrate scope even further. core.ac.uksemanticscholar.org These newer catalysts exhibit higher reactivity, attributed to the formation of a more reactive iminium intermediate. This enhanced activity allows them to catalyze reactions that were previously unsuccessful with first-generation catalysts, such as those involving less reactive dienes and substituted dienophiles. core.ac.uk This has enabled transformations like cycloadditions, conjugate additions, and hydrogenations for a wider variety of aldehydes with excellent selectivity. core.ac.uk The table below summarizes the expanded reaction scope.
| Reaction Type | Substrate/Nucleophile Examples | Catalyst Generation | Key Outcome |
|---|---|---|---|
| Diels-Alder Reaction | α,β-Unsaturated aldehydes, cyclopentadiene | First & Second | High enantioselectivity in [4+2] cycloadditions. sigmaaldrich.comias.ac.in |
| Friedel-Crafts Alkylation | Indoles, Pyrroles | First & Second | Enantioselective C-C bond formation with aromatic heterocycles. rsc.orgsigmaaldrich.com |
| Michael Addition | Nitroalkanes, Oxazoles | Second | Access to quaternary α-amino acids and other complex motifs. rsc.orgsemanticscholar.org |
| Transfer Hydrogenation | α,β-Unsaturated aldehydes, Hantzsch ester | Second | Enantioselective reduction of C=C bonds. rsc.orgcore.ac.uk |
| 1,3-Dipolar Cycloaddition | Nitrones, α,β-Unsaturated aldehydes | First | Synthesis of polyfunctionalized 4-isoxazoline scaffolds. sigmaaldrich.comacs.org |
| α-Halogenation | Aldehydes | First | Enantioselective α-chlorination and α-fluorination. sigmaaldrich.com |
Development of Novel this compound Catalyst Architectures
The design and synthesis of new catalyst structures are central to advancing organocatalysis. The evolution from first to second-generation MacMillan catalysts highlights how modifying the imidazolidinone backbone can dramatically improve performance. core.ac.uk The second-generation catalysts, such as (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, were optimized for reactions like the Friedel-Crafts alkylation of indoles. sigmaaldrich.com These structural modifications are aimed at creating a more defined and sterically shielded chiral environment around the reactive iminium ion intermediate. princeton.edu
Current research focuses on synthesizing novel imidazolidinone-based organocatalysts with even more diverse and bulky substituents. nih.gov The goal is to fine-tune steric and electronic properties to achieve higher selectivity and reactivity for specific transformations. nih.gov For example, catalysts incorporating bulky residues like mesityl and pyrene (B120774) moieties have been synthesized. nih.gov The rationale is that these large groups can create a more rigid and predictable catalyst conformation, leading to better enantiofacial discrimination. acs.orgprinceton.edu
The synthesis of these novel catalysts often starts from readily available natural and unnatural amino acids, which are cyclized with various aldehydes. nih.gov Lewis acids such as ytterbium triflate have been employed to promote these cyclization reactions without causing loss of optical purity. nih.gov This modular approach allows for the creation of a library of catalysts that can be screened for optimal performance in a wide range of organocatalytic reactions. nih.gov
| Catalyst Type | Key Structural Feature | Intended Improvement | Example Application |
|---|---|---|---|
| First-Generation | (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone | Initial proof-of-concept for iminium catalysis. | Diels-Alder reactions. sigmaaldrich.com |
| Second-Generation | (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone | Increased steric bulk for better facial shielding. | Friedel-Crafts alkylation of indoles. sigmaaldrich.com |
| Bulky Substituent Catalysts | Incorporation of mesityl, naphthyl, or pyrene moieties. | Enhanced steric hindrance and defined chiral pocket. | Regio-, diastereo-, and enantioselective 1,3-chlorosulfenation. nih.gov |
| Fluorinated Catalysts | Fluorination of substituents on the imidazolidinone ring. | Modulation of electronic properties and potential for reversed enantioselectivity. acs.org | Asymmetric cycloadditions. acs.org |
Advanced Mechanistic Insights through Integrated Experimental and Computational Studies
A deep understanding of the reaction mechanism is crucial for the rational design of more effective catalysts and reactions. The function of imidazolidinone catalysts is generally understood to proceed through the reversible formation of chiral iminium ions from α,β-unsaturated aldehydes, which lowers the LUMO of the substrate and activates it for nucleophilic attack. rsc.orgjk-sci.comcore.ac.uk Kinetic studies have been instrumental in highlighting the importance of the acid co-catalyst, which facilitates the formation of a more reactive catalyst complex, thereby improving both reaction rates and enantioselectivities. core.ac.uksemanticscholar.org
Computational studies, particularly using density functional theory (DFT), have provided invaluable, detailed insights into the stereochemical outcomes of these reactions. acs.org For instance, calculations have been used to analyze the conformational preferences of the iminium ion intermediates and model the transition states of key steps, such as the approach of a nucleophile. acs.orgprinceton.edu These studies have revealed that the benzyl (B1604629) and tert-butyl groups on the imidazolidinone backbone create a distinct conformational preference that effectively shields one face of the iminium ion, leaving the other face exposed for attack. acs.orgprinceton.edu
In some cases, like the (4+3)-cycloaddition, computational analysis has shown that the origin of enantioselectivity is more complex. acs.org The stereochemical information is relayed through a substituent on the substrate rather than by direct shielding from the catalyst's bulky groups, which are too remote from the site of addition. acs.org This synergy between experimental results (like kinetic analysis) and high-level computational modeling allows for a refined understanding of transition states and the non-covalent interactions that govern enantioselectivity. acs.orgias.ac.in
Sustainable and Green Chemistry Approaches in Imidazolidinone Synthesis and Catalysis
As chemical synthesis moves toward more environmentally responsible practices, organocatalysis is increasingly recognized as a key pillar of green chemistry. wikipedia.org Imidazolidinone catalysts offer inherent advantages by avoiding the use of often toxic and precious metals. wikipedia.org Future research is heavily focused on enhancing the sustainability of both the synthesis of the catalysts themselves and their application in catalytic processes.
Key green chemistry strategies being explored include:
Catalyst Immobilization and Recycling: To improve the cost-effectiveness and reduce waste, significant effort has been directed toward immobilizing imidazolidinone catalysts on solid supports. rsc.org This allows for easy separation of the catalyst from the reaction mixture and subsequent reuse. Successful recycling has been demonstrated by anchoring the catalyst to supports like ionic liquids, which can allow for multiple reaction cycles without a significant loss of activity. researchgate.net
Greener Synthetic Routes: The synthesis of the imidazolidinone core is also a target for green innovation. Methods are being developed that use more sustainable starting materials and reaction conditions. For example, protocols using carbon dioxide and diamines represent a greener alternative to traditional methods that may use hazardous reagents like phosgene. alfachemic.com Microwave-assisted synthesis has emerged as a powerful tool, offering benefits such as reduced reaction times, lower energy consumption, and often improved product purity, contributing to a more environmentally friendly process. umsida.ac.id
| Green Approach | Description | Example | Reference |
|---|---|---|---|
| Catalyst Recycling | Use of ionic liquids to immobilize the catalyst, allowing for recovery and reuse over multiple cycles. | Diels-Alder reaction with up to 6 catalyst recycles. | researchgate.net |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reactions, reduce energy use, and minimize waste. | Synthesis of 4-imidazolidinone derivatives from Schiff bases and glycine. | umsida.ac.id |
| Sustainable Feedstocks | Utilizing CO₂ as a C1 source for the synthesis of the imidazolidinone ring. | CeO₂-catalyzed carbonylation of aliphatic 1,2-diamines with CO₂. | mdpi.com |
| Process Optimization | Minimizing purification steps to reduce solvent waste and improve the process mass intensity. | Synthesis of 3rd generation catalysts with a low E-factor of 26. | nih.gov |
Exploration of New Applications in Organic Methodology Development
The versatility of imidazolidinone catalysts continues to inspire their application in novel and complex synthetic methodologies. Researchers are leveraging the distinct activation modes of these catalysts—primarily iminium and enamine catalysis—to design innovative reaction cascades and access unprecedented chemical transformations. rsc.orgsemanticscholar.org
One of the most exciting emerging areas is the merger of organocatalysis with other catalytic fields, particularly photoredox catalysis. rsc.org In these dual catalytic systems, the imidazolidinone catalyst generates a chiral enamine intermediate, which can then be oxidized or reduced by a separate photoredox catalyst upon exposure to visible light. rsc.org This strategy opens the door to enantioselective radical reactions, a previously challenging area. This approach has been successfully applied to the enantioselective α-alkylation of aldehydes, demonstrating a powerful new way to form C-C bonds with high stereocontrol. rsc.orgsigmaaldrich.com
Furthermore, the ability of imidazolidinones to engage in multiple activation modes (iminium, enamine, and SOMO catalysis) allows for the design of sophisticated organo-cascade reactions. rsc.orgsemanticscholar.org In a single synthetic operation, a sequence of reactions can be triggered, rapidly building molecular complexity from simple starting materials. semanticscholar.org This approach is highly efficient and atom-economical, aligning with the principles of modern organic synthesis. The development of these new methodologies showcases the enduring potential of the this compound scaffold as a privileged platform for innovation in asymmetric synthesis. rsc.orgntnu.no
Q & A
Q. What are the standard synthetic routes for preparing enantiomerically pure 3-methylimidazolidin-4-one derivatives?
Enantiomerically pure 3-methylimidazolidin-4-ones are synthesized via amino acid precursors, such as (S)-alanine or (S)-phenylalanine, through a multi-step process involving cyclization and stereochemical control. For example, (2R,4S)-configured derivatives are prepared by reacting tert-butylthioesters with amino acids under mild acidic conditions to preserve stereochemistry . Reaction optimization typically employs catalysts like HCl and chiral auxiliaries (e.g., benzyl or tert-butyl groups) to achieve high enantiomeric excess (>95%) .
Q. How is the structural integrity of this compound derivatives verified during synthesis?
Structural confirmation relies on a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent environments (e.g., methyl groups at positions 2 and 3) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) detects molecular ions (e.g., [M] at m/z 253.73 for a benzyl-substituted derivative) and fragmentation patterns, such as α-cleavages of exocyclic substituents .
- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carbonyl stretching at ~1700 cm) .
Q. What are the typical reaction conditions for functionalizing the imidazolidin-4-one core?
Functionalization often involves refluxing in polar aprotic solvents (e.g., ethanol, DME) with catalytic acids (e.g., HCl) or bases (e.g., piperidine). For example, Knoevenagel condensations with aromatic aldehydes proceed at 80–100°C to introduce benzylidene substituents at position 5 . Reaction progress is monitored via TLC or HPLC to minimize by-products .
Advanced Research Questions
Q. How do computational methods aid in understanding the fragmentation pathways of this compound derivatives?
Quantum Chemistry Electron Ionization Mass Spectrometry (QC-EI-MS) calculations correlate experimental fragmentation patterns with mechanistic pathways. For instance, protonated N-methylimidazolidin-4-ones undergo ring cleavage via three distinct pathways, producing iminium ions or benzyl radicals. These pathways are largely independent of exocyclic substituents, simplifying structural characterization .
Q. What strategies resolve contradictions in catalytic activity data for imidazolidin-4-one organocatalysts?
Discrepancies in catalytic efficiency (e.g., enantioselectivity variations) arise from differences in reaction conditions or substituent electronic effects. Systematic studies using Design of Experiments (DoE) can isolate variables:
- Solvent polarity : Nonpolar solvents (e.g., toluene) enhance stereoselectivity in asymmetric aldol reactions .
- Substituent effects : Electron-withdrawing groups on the benzyl moiety reduce catalytic turnover but improve enantiomeric excess .
Q. How can imidazolidin-4-one derivatives be applied in asymmetric total synthesis?
Chiral imidazolidin-4-ones serve as catalysts in enantioselective reactions. For example, (2S,5S)-5-benzyl-2-(tert-butyl)-3-methylimidazolidin-4-one enables the synthesis of (+)-frondosin B via iminium-activation pathways. Key steps include formylacrylate coupling and HF-mediated cyclization, achieving >90% enantiomeric excess .
Q. What are the challenges in scaling up imidazolidin-4-one synthesis while maintaining stereochemical purity?
Scaling up requires optimizing:
- Catalyst loading : Reduced catalyst amounts (≤5 mol%) while maintaining reaction efficiency .
- Purification : Flash chromatography or recrystallization from ethanol/water mixtures ensures stereochemical integrity .
- Stability : Derivatives are sensitive to pH; neutral conditions prevent racemization during workup .
Methodological Tables
Table 1: Common Fragmentation Pathways of N-Methylimidazolidin-4-one Derivatives
| Fragment Ion (m/z) | Pathway | Dominant Substituent Effect | Reference |
|---|---|---|---|
| 120.1 | α-Cleavage of benzyl group | Benzyl substituent | |
| 85.0 | Ring cleavage (C2H5NO loss) | No benzyl substituent |
Table 2: Optimized Reaction Conditions for Knoevenagel Condensation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes rate |
| Solvent | Ethanol | Enhances solubility |
| Catalyst | Piperidine (10 mol%) | Reduces side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
